3-(4-methoxyphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-methoxyphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N2O3S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is 428.11946368 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of AKOS001810956 are currently under investigation. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, or ion channels. Understanding the specific targets of a compound is crucial for predicting its therapeutic effects and potential side effects .
Mode of Action
The mode of action of AKOS001810956 is not fully understood at this time. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. This could involve inhibiting or activating the function of the target, altering signal transduction pathways, or modulating gene expression .
Biochemical Pathways
The biochemical pathways affected by AKOS001810956 are yet to be fully elucidated. Given the compound’s structure, it may influence pathways related to cell signaling, metabolism, or gene expression. The downstream effects of these pathway alterations could include changes in cell growth, differentiation, or survival .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of AKOS001810956 are currently under study. These properties will determine the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of AKOS001810956’s action are subject to ongoing research. Depending on its targets and mode of action, the compound could have a range of effects at the molecular and cellular level, such as altering protein function, modulating signal transduction pathways, or affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS001810956 . These factors can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-16-7-9-17(10-8-16)15-26-22-20-5-3-4-6-21(20)31-23(22)24(28)27(25(26)29)18-11-13-19(30-2)14-12-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGWJALWQCBNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)OC)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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